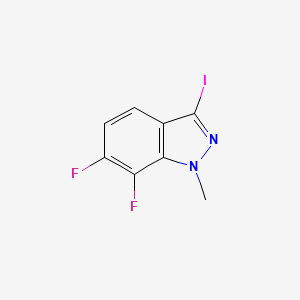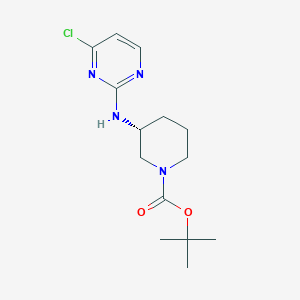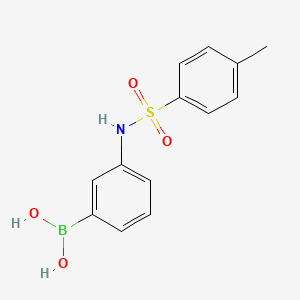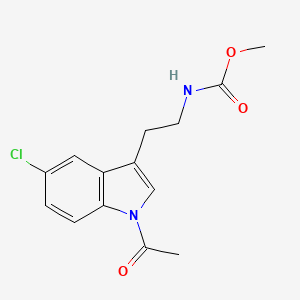
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H14F3NO2·HCl. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, linked to a piperidine moiety.
Preparation Methods
The synthesis of 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride typically involves the reaction of 4-(2-(Trifluoromethoxy)phenoxy)piperidine with hydrochloric acid. The synthetic route may include the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(Trifluoromethoxy)phenol with a suitable halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate is then reacted with piperidine under nucleophilic substitution conditions to form 4-(2-(Trifluoromethoxy)phenoxy)piperidine.
Hydrochloride Formation: Finally, the piperidine derivative is treated with hydrochloric acid to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(3-(Trifluoromethyl)phenoxy)piperidine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical reactivity and biological activity.
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine: The presence of a fluoro group in addition to the trifluoromethyl group alters its chemical and biological properties.
2-(Trifluoromethoxy)phenol: This compound lacks the piperidine ring, resulting in different applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15ClF3NO2 |
|---|---|
Molecular Weight |
297.70 g/mol |
IUPAC Name |
4-[2-(trifluoromethoxy)phenoxy]piperidine;hydrochloride |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H |
InChI Key |
DWPFMBFQDUMIEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2OC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)




![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)





